molecular formula C19H31BrO6 B8096290 Benzyl-PEG6-bromide

Benzyl-PEG6-bromide

Cat. No.: B8096290
M. Wt: 435.3 g/mol
InChI Key: UHESJGULKUNTKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-PEG6-bromide can be synthesized through a multi-step process involving the reaction of benzyl alcohol with polyethylene glycol (PEG) and subsequent bromination. The general synthetic route involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG6-bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: The major products are the corresponding substituted PEG derivatives.

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol.

Mechanism of Action

The primary mechanism of action of Benzyl-PEG6-bromide involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Uniqueness: Benzyl-PEG6-bromide is unique due to its specific chain length and functional groups, which provide optimal flexibility and reactivity for bioconjugation and PROTAC synthesis. The benzyl group offers additional hydrophobic interactions, enhancing the binding affinity and specificity of the resulting conjugates .

Biological Activity

Benzyl-PEG6-bromide (CAS NO.: 1449202-44-1) is a polyethylene glycol (PEG)-based linker that has garnered attention in the field of drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound serves as a crucial component in the development of targeted therapies by facilitating the selective degradation of proteins through the ubiquitin-proteasome system. This article explores the biological activity of this compound, highlighting its antibacterial properties, applications in PROTACs, and relevant case studies.

1.1 Study Findings

A study evaluated various benzyl bromide derivatives for their antibacterial efficacy against multiple bacterial strains. The results showed:

Compound Tested Strains Inhibition Zone (mm)
Bromo 1aS. aureus17
E. faecalis11
S. pyogenes15
E. coli7
Bromo 1bS. aureus9
E. faecalis8
Bromo 1cC. albicansHigh activity

The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 mg/mL to 4 mg/mL against various strains, indicating their potential as effective antibacterial agents .

2. Applications in PROTACs

This compound is primarily recognized for its role as a linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation. This mechanism is particularly valuable in cancer therapy and other diseases where protein overexpression or malfunction is a contributing factor.

PROTACs consist of two ligands connected by a linker like this compound:

  • One ligand targets an E3 ubiquitin ligase.
  • The other ligand binds to the target protein.

This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

3.1 Synthesis and Characterization

Research has demonstrated effective methods for synthesizing this compound, highlighting its utility in various biochemical applications. For instance, it has been used to create functionalized PEG derivatives that enhance drug delivery systems .

3.2 Comparative Studies

In comparative studies involving other PEG-based linkers, this compound has shown improved solubility and biocompatibility, making it a favorable choice for researchers developing targeted therapies .

4. Conclusion

This compound represents a significant advancement in drug development, particularly within the realm of targeted therapies through PROTAC technology. Its demonstrated antibacterial properties, combined with its role as an effective linker in PROTAC synthesis, position it as a valuable compound in contemporary biomedical research.

5. Future Directions

Future research should focus on:

  • Expanding the understanding of this compound's biological activity across different cell lines.
  • Exploring its potential applications beyond PROTACs.
  • Investigating its interactions with various biological systems to enhance therapeutic efficacy.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BrO6/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5H,6-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHESJGULKUNTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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